molecular formula C19H23N3O3 B2747109 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 849458-65-7

3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B2747109
CAS No.: 849458-65-7
M. Wt: 341.411
InChI Key: CCLZDKDIDRROEP-UHFFFAOYSA-N
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Description

3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a spiroimidazolidinedione derivative characterized by a hydantoin core fused to a cyclohexane ring, with an 8-methyl substituent and a 2-(indolin-1-yl)-2-oxoethyl group at position 3 . The compound’s structural complexity arises from its spirocyclic framework, which imposes rigidity and influences its pharmacokinetic properties.

Properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13-6-9-19(10-7-13)17(24)22(18(25)20-19)12-16(23)21-11-8-14-4-2-3-5-15(14)21/h2-5,13H,6-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLZDKDIDRROEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has garnered attention in medicinal chemistry for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that includes a diaza framework and an indole moiety. Its molecular formula is C15H18N4O3C_{15}H_{18}N_4O_3, with a molecular weight of approximately 302.33 g/mol.

Research indicates that compounds with similar structural characteristics often exhibit significant interactions with various biological targets:

  • Inhibition of Kinases : It is hypothesized that this compound may inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis—a form of programmed cell death. Inhibition of RIPK1 can prevent cellular inflammation and death, thus providing protective effects in various pathological conditions.
  • Cell Signaling Modulation : The compound's interaction with cellular signaling pathways may influence gene expression and metabolic processes, impacting cell survival and proliferation.

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound exhibit anti-inflammatory properties. For instance, an analog was found to significantly reduce inflammation markers in vitro by modulating cytokine release from immune cells .

Cytotoxicity and Cell Viability

In vitro assays have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. For example:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)20Inhibition of cell proliferation

Neuroprotective Properties

Recent studies suggest potential neuroprotective effects, particularly against oxidative stress. The compound may enhance the expression of antioxidant enzymes, thereby reducing neuronal damage in models of neurodegenerative diseases .

Case Studies

  • Neuroprotection in Animal Models : In a study involving mice subjected to oxidative stress, administration of the compound resulted in decreased biomarkers associated with neuronal damage and improved behavioral outcomes .
  • Anti-cancer Efficacy : A study on human cancer cell lines revealed that the compound inhibited tumor growth by inducing apoptosis and inhibiting cell cycle progression. This was evidenced by a reduction in cyclin D1 levels and increased p21 expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous spiroimidazolidinediones:

Compound Name Substituents Biological Activity Structural Features
3-[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl- (Target) 8-methyl; 3-[(indolin-1-yl)-2-oxoethyl] Undisclosed (potential CNS applications) Planar hydantoin core; cyclohexane chair conformation; indole-derived substituent
3-(4-Chlorophenylsulfonyl)-8-methyl- 8-methyl; 3-(4-chlorophenylsulfonyl) Antidiabetic (aldose reductase inhibition; hypoglycemic activity in rats) Planar hydantoin; sulfonyl group enhances solubility and target affinity
1-Methyl-8-phenyl- 8-phenyl; 1-methyl Anticonvulsant (hydantoin derivatives historically used for seizure control) Bulky phenyl group at position 8; modified steric profile
3-Allyl-8-methyl- 8-methyl; 3-allyl Safety data available (GHS-compliant handling); no specific activity reported Allyl group introduces potential for metabolic oxidation
3-(4-Methoxyphenylsulfonyl)-6-methyl- 6-methyl; 3-(4-methoxyphenylsulfonyl) Hypoglycemic activity (lower potency compared to 8-methyl derivatives) Methyl position (6 vs. 8) affects steric hindrance and binding

Key Research Findings:

Substituent Position and Activity :

  • In antidiabetic studies, 8-methyl derivatives (e.g., 3-(4-chlorophenylsulfonyl)-8-methyl-) demonstrated superior hypoglycemic activity compared to 6- or 7-methyl analogs, likely due to optimal steric alignment with target enzymes like aldose reductase .
  • The 2-(indolin-1-yl)-2-oxoethyl group in the target compound may confer distinct receptor-binding properties, as indole derivatives often interact with serotonin or dopamine receptors .

Structural Conformations :

  • X-ray crystallography of 3-(4-chlorophenylsulfonyl)-8-methyl- confirms a planar hydantoin moiety and a cyclohexane chair conformation, critical for maintaining structural integrity during target interactions . This feature is conserved across spiroimidazolidinediones.

Synthetic Flexibility: The base structure (8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione) is synthesized via cyclohexanone condensation with ammonium carbonate and KCN, followed by sulfonylation or alkylation at position 3 . Modifications at position 3 (e.g., sulfonyl, allyl, or indole groups) dictate therapeutic specificity.

Safety and Handling :

  • Derivatives like 3-allyl-8-methyl- require specific safety protocols (e.g., inhalation precautions), whereas sulfonyl-containing analogs prioritize solubility and metabolic stability .

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